

6-Hydroxyhexanamide (CAS: 4547-52-8): A Technical Guide

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Compound of Interest		
Compound Name:	6-Hydroxyhexanamide	
Cat. No.:	B1338199	Get Quote

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Introduction

6-Hydroxyhexanamide is a bifunctional organic molecule incorporating a terminal hydroxyl group and a primary amide. Its structure makes it a versatile building block in polymer chemistry and a potential candidate for investigation in medicinal chemistry and materials science. This document provides a comprehensive overview of the available technical information for **6-Hydroxyhexanamide**, including its physicochemical properties, synthesis, purification, and analytical methods, as well as potential areas for future research into its biological activity.

Physicochemical Properties

Quantitative data for **6-Hydroxyhexanamide** is limited, with most available information being computationally predicted. The following tables summarize the known and predicted properties.

Table 1: General and Predicted Physical Properties



Property	Value	Source
CAS Number	4547-52-8	[1]
Molecular Formula	C6H13NO2	[1]
Molecular Weight	131.17 g/mol	[1]
IUPAC Name	6-hydroxyhexanamide	[1]
Predicted XLogP3-AA	-0.5	[1]
Predicted Hydrogen Bond Donor Count	2	[1]
Predicted Hydrogen Bond Acceptor Count	2	[1]
Predicted Rotatable Bond Count	5	[1]
Predicted Exact Mass	131.094628657 Da	[1]
Predicted Boiling Point	Higher than alcohols of similar molar mass	[2][3][4]
Predicted Melting Point	Likely a solid at room temperature	[2][3][4]
Predicted Solubility in Water	Soluble (due to five or fewer carbon atoms and hydrogen bonding capability)	[2][3][4]

Table 2: Predicted Spectroscopic Data



Spectroscopy	Characteristic Peaks/Signals	Source (by analogy)
¹ H NMR	Broad singlet for N-H protons, signals for aliphatic chain protons.	[5][6]
¹³ C NMR	Resonances for carbonyl carbon and aliphatic carbons.	[7]
FTIR	N-H stretch (two bands, ~3350 and 3180 cm $^{-1}$), C=O stretch (1680–1630 cm $^{-1}$), N-H bend (1640–1550 cm $^{-1}$).	[8][9][10][11][12]
Mass Spectrometry	Molecular ion peak; fragmentation pattern may involve McLafferty rearrangement.	[13][14]

Experimental Protocols Synthesis: Direct Amidation of 6-Hydroxyhexanoic Acid

This protocol is a generalized procedure based on established methods for the direct amidation of carboxylic acids with ammonia.[15][16]

Objective: To synthesize **6-Hydroxyhexanamide** from 6-hydroxyhexanoic acid.

Materials:

- 6-Hydroxyhexanoic acid
- Aqueous ammonia (28-30%) or ammonium chloride/triethylamine
- 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM)
- · Methanol, 2-propanol, or THF
- Round-bottom flask



- Magnetic stirrer and stir bar
- Reflux condenser
- Heating mantle
- Rotary evaporator

Procedure:

- In a round-bottom flask, dissolve 6-hydroxyhexanoic acid in a suitable solvent such as methanol, 2-propanol, or THF.
- Add an ammonia source. This can be aqueous ammonia or a combination of ammonium chloride and a base like triethylamine.[16]
- Add the coupling reagent, DMT-MM, to the mixture.[16]
- Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Once the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.
- The crude product is then subjected to purification.

Proposed workflow for the synthesis of **6-Hydroxyhexanamide**.

Purification: Recrystallization from Ethanol/Water

This is a general procedure for the purification of polar organic compounds.[17][18][19][20]

Objective: To purify crude 6-Hydroxyhexanamide.

Materials:

- Crude 6-Hydroxyhexanamide
- Ethanol



- Deionized water
- Erlenmeyer flasks
- Hot plate
- Buchner funnel and filter paper
- Vacuum flask

Procedure:

- Place the crude **6-Hydroxyhexanamide** in an Erlenmeyer flask.
- Add a minimal amount of hot ethanol to dissolve the solid completely. Gentle heating on a hot plate may be necessary.
- Slowly add hot water to the solution until it becomes slightly cloudy. This indicates the saturation point.
- If the solution becomes too cloudy, add a few drops of hot ethanol until it becomes clear again.
- Allow the flask to cool slowly to room temperature. Crystal formation should be observed.
- Once at room temperature, place the flask in an ice bath to maximize crystal precipitation.
- Collect the crystals by vacuum filtration using a Buchner funnel.
- Wash the crystals with a small amount of cold ethanol/water mixture.
- Dry the purified crystals in a vacuum oven.

Analysis: High-Performance Liquid Chromatography (HPLC)

This is a generalized method for the analysis of amides.



Objective: To assess the purity of **6-Hydroxyhexanamide**.

Instrumentation and Conditions:

- · Column: C18 reverse-phase column
- Mobile Phase: A gradient of acetonitrile and water or a polar organic solvent mixture.
- Detector: UV detector, monitoring at a wavelength where the amide bond absorbs (typically around 210-220 nm).
- Flow Rate: Typically 1 mL/min.
- Injection Volume: 10-20 μL.

Procedure:

- Prepare a standard solution of the purified **6-Hydroxyhexanamide** in the mobile phase.
- Prepare a sample of the synthesized product in the mobile phase.
- Inject the standard and sample solutions into the HPLC system.
- Analyze the resulting chromatograms to determine the retention time and peak purity of the product.

Potential Biological Activity and Signaling Pathways

To date, there is no specific information in the scientific literature regarding the biological activity or associated signaling pathways of **6-Hydroxyhexanamide**. However, its structural similarity to other biologically active molecules, such as short-chain fatty acids and their derivatives, suggests potential areas for investigation. For instance, some short-chain fatty acid esters of hydroxy fatty acids have been identified as endogenous lipids with potential roles in metabolic and inflammatory health.[21] Furthermore, derivatives of 6-phenylhexanamide have been explored as potential treatments for mitochondrial diseases.[22]

Given its structure, **6-Hydroxyhexanamide** could be investigated for its effects on pathways related to cellular metabolism and inflammation. A hypothetical pathway for investigation is



presented below.

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